molecular formula C19H13F3N2S2 B11594725 2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11594725
M. Wt: 390.4 g/mol
InChI Key: AIVVCFOMIYPCBT-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction can be employed to introduce the thiophene and trifluoromethyl groups onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(METHYL)PYRIDINE-3-CARBONITRILE
  • 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(CHLORO)PYRIDINE-3-CARBONITRILE

Uniqueness

The presence of the trifluoromethyl group in 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H13F3N2S2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H13F3N2S2/c1-12-4-6-13(7-5-12)11-26-18-14(10-23)15(19(20,21)22)9-16(24-18)17-3-2-8-25-17/h2-9H,11H2,1H3

InChI Key

AIVVCFOMIYPCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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